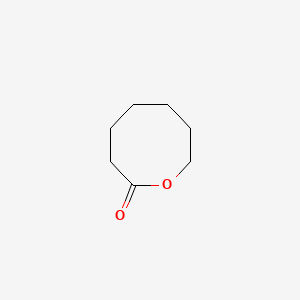

Heptanolactone

描述

Heptanolactone, also known as γ-Heptalactone, is a volatile flavor compound found in various fruits such as mangoes, strawberries, and pineapples, as well as in some dairy products . It is used as a flavoring agent in the food and cosmetic industry .

Synthesis Analysis

γ-Heptalactone and γ-nonalactone have been studied as model compounds at conditions relevant to hydrodeoxygenation . The solubility of H2 in the lactones was determined in the range of 479 to 582 K and 3 to 10 MPa . The solubility measurements were performed in a continuous flow setup based on the visual observation of the bubble point .

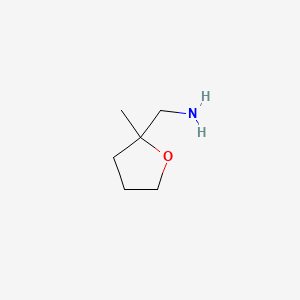

Molecular Structure Analysis

Heptanolactone has a molecular formula of C7H12O2 and a molecular weight of 128.1690 . The IUPAC Standard InChI is InChI=1S/C7H12O2/c8-7-5-3-1-2-4-6-9-7/h1-6H2 . The Canonical SMILES is C1CCCOC(=O)CC1 .

Chemical Reactions Analysis

In the context of hydrodeoxygenation, γ-heptalactone and γ-nonalactone are studied as model compounds . The reaction involves the solubility of H2 in the lactones . The reaction was performed in a continuous flow setup based on the visual observation of the bubble point .

Physical And Chemical Properties Analysis

Heptanolactone has a molecular weight of 128.17 g/mol . The exact mass and monoisotopic mass are 128.083729621 g/mol . It has a complexity of 99.1 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has 0 rotatable bond count . The topological polar surface area is 26.3 Ų .

科学研究应用

Quorum Sensing Molecule

γ-Heptalactone: acts as an endogenously produced quorum-sensing molecule in Aspergillus nidulans . Quorum sensing is a cell-to-cell communication system used by microorganisms to monitor population density. When γ-heptalactone reaches a critical threshold concentration, it alters gene expression in the entire population. This compound regulates growth and secondary metabolite production in the fungus, impacting behavior and physiological responses .

Penicillin Production Enhancement

In laboratory experiments, ethyl acetate extracts from stationary-phase culture supernatants of A. nidulans containing γ-heptalactone led to several effects:

- Increased expression of the ipnA::lacZ reporter gene construct (a marker for penicillin production) compared to non-treated controls .

Natural Occurrence

γ-Heptalactone is found in trace amounts in various natural sources, including:

Flavor and Fragrance Industry

Due to its sweet, coconut-like, caramel aroma and herbaceous taste, γ-heptalactone is used in the flavor and fragrance industry. It contributes to the overall sensory profile of certain products .

Chemical Properties

属性

IUPAC Name |

oxocan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7-5-3-1-2-4-6-9-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLSLHNLDQCWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCOC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202171 | |

| Record name | Heptanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptanolactone | |

CAS RN |

539-87-7 | |

| Record name | 2-Oxocanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

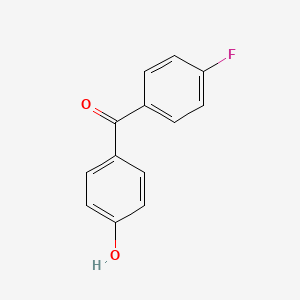

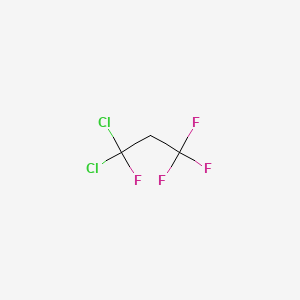

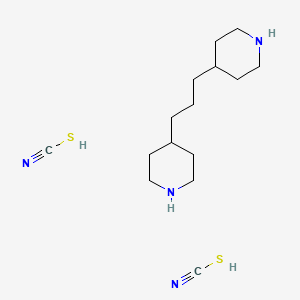

Feasible Synthetic Routes

Q & A

Q1: What are the typical applications of heptanolactone in organic synthesis?

A1: Heptanolactone serves as a valuable building block in organic synthesis. For instance, it can be utilized to create poly(3-hydroxyalkanoate)s (PHAs) through ring-opening polymerization. This process allows for the synthesis of polymers with tunable thermal properties and even microphase separated materials.

Q2: Can you explain the significance of 8-endo cyclization in heptanolactone synthesis?

A2: 8-endo cyclization represents a key reaction pathway for generating heptanolactones. Research has shown that (alkoxycarbonyl)methyl radicals, derived from bromoacetates, preferentially undergo 8-endo cyclization over 5-exo cyclization. This preference stems from the conformational bias of these radicals, favoring the Z-conformation over the E-conformation.

Q3: How does the ring size of lactones affect their separation using chiral capillary columns?

A3: Studies comparing chiral capillary columns (B-PM and B-TA) reveal that the resolution of γ-lactones is influenced by the size of the ring. While both columns effectively separate enantiomers of smaller γ-lactones (γ-heptanolactone to γ-nonanolactone), their performance differs with larger lactones. B-TA demonstrates superior resolution for larger γ-lactones (γ-undecanolactone and γ-dodecanolactone) compared to B-PM.

Q4: Are there any interesting chemical transformations involving heptanolactone derivatives?

A4: Indeed, hemiacetal heptanolactone alcohols exhibit a fascinating reactivity. Under acidic conditions, they undergo a stereospecific intramolecular rearrangement, leading to the formation of rare D and L saccharides. This rearrangement offers a unique synthetic route to access these valuable carbohydrate derivatives.

Q5: How does the reaction of hydriodic acid differ between γ-butyrolactone and β-butyrolactone?

A5: Interestingly, the reaction of hydriodic acid with γ-butyrolactone and β-butyrolactone results in different products. While γ-butyrolactone yields 4-iodobutanoic acid, β-butyrolactone forms 3-iodo-n-butanoic acid. This difference highlights the significant role of ring strain and steric factors in dictating the regioselectivity of ring-opening reactions.

Q6: What insights can solid-state 13C NMR spectroscopy provide about the structure of poly(β-hydroxyalkanoate)s?

A6: Solid-state 13C NMR analysis of synthetic poly[(R,S)-β-hydroxyheptanoate] (PHH) and poly[(R,S)-β-hydroxyonanoate] (PHN), synthesized from their corresponding lactones, reveals the presence of both amorphous and crystalline regions within these polymers. This technique provides valuable information about the polymer's microstructure and its relationship to physical properties.

Q7: Can heptanolactone derivatives be used in the study of complex natural products?

A7: Absolutely! For example, the crystal structure of (–)-[(1R)-3,5-di-O-benzylidene-D-glycero-D-gulo-1,4-heptanolactone, derived from D-glycero-D-gulo-heptono-1,4-lactone, provides insights into the structural features and intermolecular interactions of this class of compounds. This knowledge can be extrapolated to understand the properties of more complex natural products containing similar structural motifs.

Q8: Has heptanolactone been identified as a component of any naturally occurring compounds?

A8: Yes, research on the antibiotic ostreogrycin A, produced by Streptomyces ostreogriseus, revealed the presence of 4,6-dimethyl-γ-heptanolactone as a hydrolysis product. This finding highlights the role of heptanolactone derivatives as structural elements in biologically active natural products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol](/img/structure/B1295137.png)